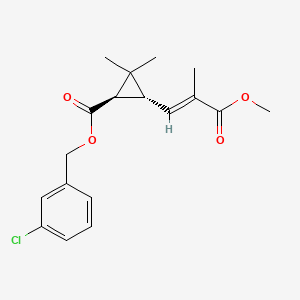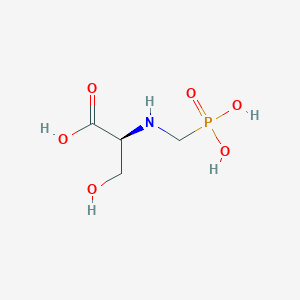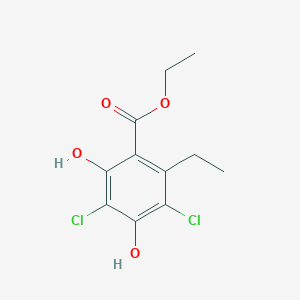
Ethyl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate typically involves the esterification of 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoic acid with ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group can produce the corresponding alcohol.
Applications De Recherche Scientifique
Ethyl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,5-dihydroxybenzoate: Lacks the chlorine atoms and has different reactivity and applications.
Ethyl 3,5-dichloro-4-hydroxybenzoate: Similar structure but with different substitution patterns, leading to distinct chemical properties.
Propriétés
Numéro CAS |
136577-13-4 |
|---|---|
Formule moléculaire |
C11H12Cl2O4 |
Poids moléculaire |
279.11 g/mol |
Nom IUPAC |
ethyl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C11H12Cl2O4/c1-3-5-6(11(16)17-4-2)9(14)8(13)10(15)7(5)12/h14-15H,3-4H2,1-2H3 |
Clé InChI |
WPMPMHXPDZOTEY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C(=C1Cl)O)Cl)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
![1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one](/img/structure/B14262111.png)

![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)
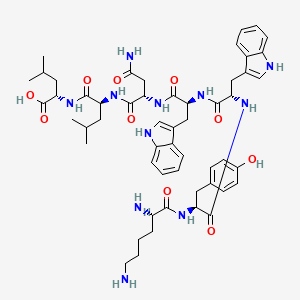
![2-[(3-Methylphenoxy)methyl]naphthalene](/img/structure/B14262131.png)
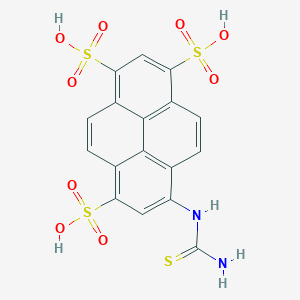

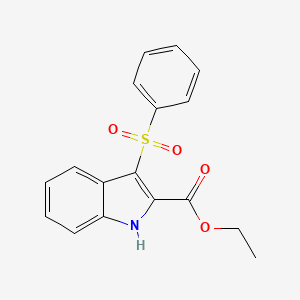
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
